

Application Notes: 5-Methylfuran-2-carbonyl Chloride as a Versatile Acylating Agent

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Compound of Interest

Compound Name: 5-Methylfuran-2-carbonyl chloride

Cat. No.: B084777

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Foreword

The furan scaffold, particularly when derived from renewable biomass sources, represents a cornerstone in modern synthetic chemistry, offering a valuable platform for the development of novel pharmaceuticals and materials.^{[1][2]} **5-Methylfuran-2-carbonyl chloride**, a derivative of 2-methylfuran, stands out as a highly reactive and versatile acylating agent. Its utility lies in the ability to introduce the 5-methylfuran-2-carbonyl moiety into a wide range of molecules, a functional group of significant interest in medicinal chemistry and drug development. This guide provides an in-depth exploration of its applications, grounded in established chemical principles and supported by detailed experimental protocols.

Core Characteristics of 5-Methylfuran-2-carbonyl Chloride

A thorough understanding of the reagent's properties is fundamental to its effective and safe application in the laboratory.

Chemical Identity and Properties

5-Methylfuran-2-carbonyl chloride, also known as 5-methyl-2-furoyl chloride, is a solid at room temperature with a relatively low melting point.^[3] Its reactivity stems from the electrophilic

nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing chloride atom.

Property	Value	Reference(s)
IUPAC Name	5-methylfuran-2-carbonyl chloride	[4]
CAS Number	14003-11-3	[4][5][6]
Molecular Formula	C ₆ H ₅ ClO ₂	[4][5]
Molecular Weight	144.56 g/mol	[4][5]
Appearance	Solid	[3]
Melting Point	27-31 °C	[3]
Boiling Point	91 °C	[6]
Storage Temperature	2-8°C	[3]

Safety and Handling

As an acyl chloride, this reagent is corrosive and reacts with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

- Hazard Statements: Causes severe skin burns and eye damage (H314), Causes serious eye irritation (H319).[4][6]
- Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). Immediately call a POISON CENTER or doctor/physician (P310).[7]

The Chemistry of Acylation: Mechanism and Application

The primary application of **5-methylfuran-2-carbonyl chloride** is in Friedel-Crafts acylation reactions, a powerful method for forming carbon-carbon bonds with aromatic and heteroaromatic rings.[8][9][10]

The Friedel-Crafts Acylation Mechanism

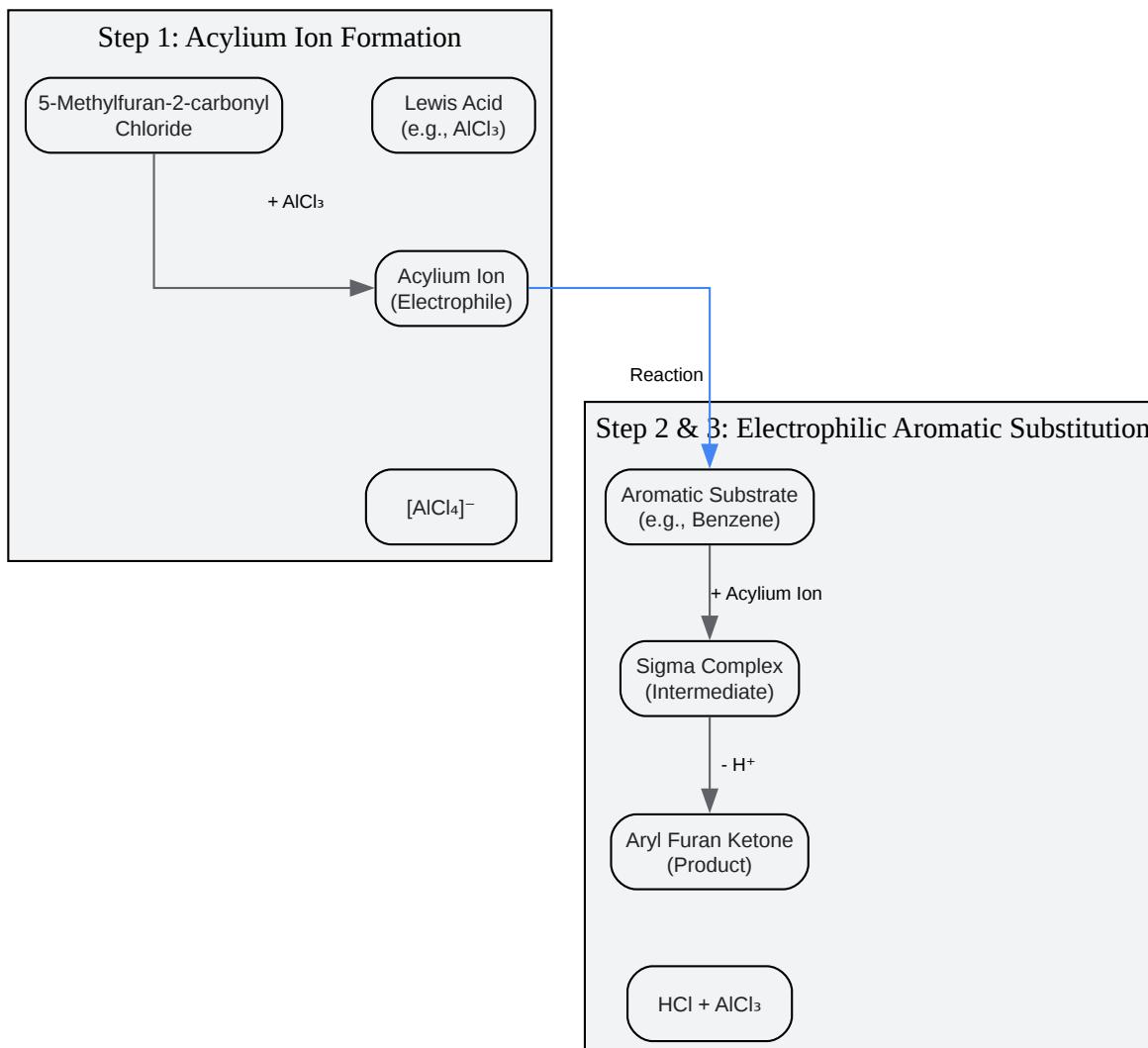
This reaction is a classic example of electrophilic aromatic substitution.[9][10] The process is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl_3), which activates the acyl chloride.

Step 1: Formation of the Acylium Ion The Lewis acid coordinates to the carbonyl oxygen and abstracts the chloride, generating a highly electrophilic and resonance-stabilized acylium ion.

Step 2: Electrophilic Attack The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost.[10]

Step 3: Deprotonation and Regeneration A weak base, typically $[\text{AlCl}_4]^-$, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10]

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material. This deactivation prevents further acylation reactions, leading to mono-substituted products.[8][11]



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Caption: Generalized workflow for Friedel-Crafts acylation.

Experimental Protocols

The following protocols are designed to be adaptable for a range of substrates. Causality Note: Anhydrous (water-free) conditions are critical for success. Lewis acid catalysts like AlCl_3 react violently with water, and the acyl chloride itself will hydrolyze to the corresponding carboxylic acid, rendering it unreactive for acylation.

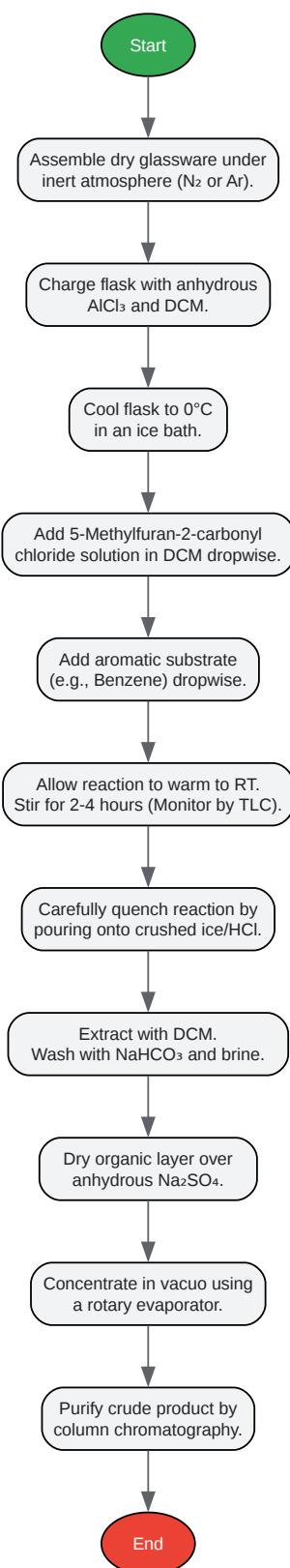
Protocol 1: Friedel-Crafts Acylation of an Aromatic Substrate

This protocol details the synthesis of (5-methylfuran-2-yl)(phenyl)methanone as a representative example.

Materials and Equipment:

- **5-Methylfuran-2-carbonyl chloride**
- Anhydrous aluminum chloride (AlCl_3)
- Benzene (or other aromatic substrate)
- Anhydrous dichloromethane (DCM) as solvent
- Round-bottom flask with magnetic stirrer
- Drying tube (CaCl_2) or nitrogen/argon inlet
- Addition funnel
- Ice bath
- Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Experimental Workflow:

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Caption: Step-by-step workflow for Friedel-Crafts acylation.

Step-by-Step Methodology:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous DCM.
- Cooling: Cool the suspension to 0 °C using an ice bath. Causality: This initial cooling is crucial to control the exothermic reaction upon addition of the acyl chloride, preventing potential side reactions.
- Reagent Addition: Dissolve **5-Methylfuran-2-carbonyl chloride** (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled AlCl_3 suspension via the addition funnel over 15-20 minutes. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.
- Substrate Addition: Add the aromatic substrate (e.g., benzene, 1.0 eq.) dropwise, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
- Workup (Quenching): Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated HCl. Causality: This step hydrolyzes the aluminum complexes and quenches the reaction. The addition of acid ensures the final solution is acidic, which helps in separating the organic and aqueous layers.
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate (NaHCO_3) solution (to neutralize any remaining acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the resulting crude solid or oil via column chromatography on silica gel to yield the pure aryl furan ketone.

Representative Data:

Substrate	Lewis Acid	Solvent	Time (h)	Yield (%)
Benzene	AlCl ₃	DCM	3	~85%
Toluene	AlCl ₃	DCM	3	~87% [12]
Anisole	AlCl ₃	DCM	2	>90%

Yields are representative and may vary based on reaction scale and purification efficiency.

Protocol 2: Amide Synthesis via Acylation of an Amine

Acyl chlorides readily react with nucleophiles like primary and secondary amines to form stable amide bonds. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients.

Materials:

- 5-Methylfuran-2-carbonyl chloride**
- Primary or secondary amine (e.g., Aniline)
- A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
- Anhydrous aprotic solvent (e.g., DCM, THF)

Step-by-Step Methodology:

- Setup: Dissolve the amine (1.0 eq.) and the base (1.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C. Causality: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

- **Addition:** Dissolve **5-Methylfuran-2-carbonyl chloride** (1.05 eq.) in anhydrous DCM and add it dropwise to the amine solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
- **Workup:** Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove excess base and amine), saturated NaHCO₃, and brine.
- **Purification:** Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Trustworthiness and Validation: Troubleshooting Common Issues

Issue	Probable Cause(s)	Recommended Solution(s)
Low or No Yield	1. Wet reagents or solvent. 2. Inactive Lewis acid catalyst. 3. Deactivated aromatic substrate.	1. Use freshly distilled solvents and flame-dried glassware. 2. Use a fresh, unopened bottle of AlCl ₃ or test a small sample. 3. Friedel-Crafts reactions fail on strongly deactivated rings (e.g., nitrobenzene).
Multiple Products	1. Reaction temperature too high. 2. For activated substrates, catalyst amount may be too high.	1. Maintain low temperatures during reagent addition. 2. Consider using a milder Lewis acid (e.g., ZnCl ₂ , FeCl ₃) for highly reactive substrates like phenols or anilines.[13]
Incomplete Reaction	1. Insufficient catalyst. 2. Short reaction time.	1. A stoichiometric amount of Lewis acid is often required as it complexes with the product ketone.[11] 2. Allow the reaction to run longer, monitoring by TLC.

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